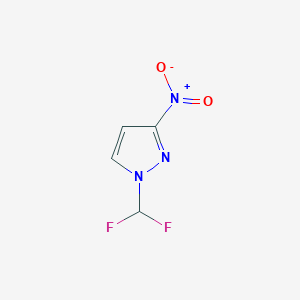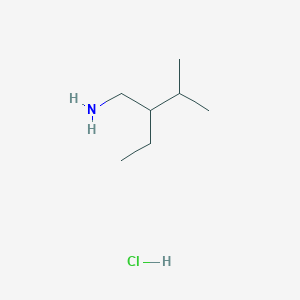
4-bromo-5-methyl-2-(phenylcarbonyl)-1,2-oxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-5-methyl-2-(phenylcarbonyl)-1,2-oxazol-3(2H)-one, commonly known as BMOPO, is an organobromine compound with a wide variety of applications in scientific research and laboratory experiments. It is a versatile compound that can be used for different purposes, including synthesizing other compounds, studying the mechanism of action, and analyzing biochemical and physiological effects.
科学研究应用
BMOPO is widely used in scientific research and laboratory experiments. It can be used to synthesize other compounds, such as polymers, dyes, and pharmaceuticals, and to study the mechanism of action of these compounds. It can also be used to analyze biochemical and physiological effects, and to study the structure and function of proteins and other biological molecules. In addition, BMOPO can be used to study the properties of materials, such as their solubility, reactivity, and stability.
作用机制
The mechanism of action of BMOPO is not fully understood. However, it is believed that the bromomethyl group is responsible for the compound's reactivity. The bromomethyl group is capable of forming a bromonium ion, which can then react with other molecules to form new compounds. In addition, the phenylcarbonyl group can form a resonance stabilized carbocation, which can also react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMOPO are not well understood. However, some studies have suggested that it may have antifungal and antibacterial properties. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. Further research is needed to better understand the biochemical and physiological effects of BMOPO.
实验室实验的优点和局限性
The main advantage of BMOPO is its versatility. It can be used to synthesize a variety of compounds, and it can also be used to study the mechanism of action of these compounds. In addition, it has a wide range of applications in laboratory experiments. The main limitation of BMOPO is its toxicity. It is a highly reactive compound and should be handled with care.
未来方向
There are many potential future directions for BMOPO. One potential direction is to further explore its biochemical and physiological effects. Another potential direction is to develop new synthesis methods for BMOPO and its derivatives. In addition, further research could be conducted on the structure and function of proteins and other biological molecules, as well as the properties of materials. Finally, BMOPO could be used to develop new drugs and drug delivery systems.
合成方法
BMOPO can be synthesized from a variety of starting materials, such as bromine, methyl iodide, and phenylcarbonyl chloride. The synthesis involves a series of reactions, including the formation of a bromomethyl oxazole intermediate, followed by a nucleophilic substitution reaction with phenylcarbonyl chloride, and finally a hydrolysis reaction to form the final product. The synthesis is relatively simple and can be completed in a few steps.
属性
IUPAC Name |
2-benzoyl-4-bromo-5-methyl-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-7-9(12)11(15)13(16-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQASRQVXNOIFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(O1)C(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2883083.png)

![2-Methoxyethyl 8-methyl-4-oxo-6-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2883086.png)

![2-hydroxy-3-[(4-methoxyphenyl)sulfanyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2883090.png)




![Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2883097.png)

![5-Chloro-N-methyl-N-[1-[(5-methyl-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2883100.png)
